molecular formula C17H14N2O4 B2964685 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 300388-42-5

2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile

Cat. No.: B2964685
CAS No.: 300388-42-5
M. Wt: 310.309
InChI Key: YSZLPFAZGPYQFI-UHFFFAOYSA-N
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Description

“2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile” is a derivative of polysubstituted 2-amino-4H-pyran-3-carbonitrile . These compounds are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention in recent years due to their potential pharmacological properties .


Synthesis Analysis

The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . A rapid and environmentally friendly method has been developed for the synthesis of a series of new substituted 2-amino-4H-pyran-3-carbonitriles through a one-pot condensation of malononitrile and -bis(arylidene) cycloalkanones in ethanol by using K2CO3 as a catalyst .

Scientific Research Applications

Crystal Structure and Analysis

The compound has been used in the study of crystal structures. For instance, its close derivative was analyzed using single crystal X-ray diffraction, revealing insights into its crystal packing and hydrogen bond interactions, which are crucial in understanding the molecular arrangement and properties of such compounds (Ganapathy et al., 2015).

Antimicrobial Activity

Research has been conducted on the antimicrobial properties of related compounds. For example, a study on novel Schiff bases using derivatives of this compound demonstrated significant in vitro antimicrobial activity, indicating its potential use in developing new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

The compound and its derivatives have been investigated for their potential as corrosion inhibitors. Research shows that certain pyranopyrazole derivatives, closely related to the compound , offer effective inhibition for mild steel corrosion, which is valuable in industrial applications (Yadav et al., 2016).

Structural and Optical Properties

The structural and optical properties of related 4H-pyrano derivatives have been studied, highlighting their potential in the field of materials science, particularly for thin-film applications. These studies contribute to our understanding of the electronic and photonic properties of such compounds (Zeyada et al., 2016).

Catalytic Applications

Research has also explored the use of similar compounds in catalysis. For example, a study demonstrated the use of a related compound as a catalyst in the synthesis of certain organic molecules, indicating its utility in facilitating chemical reactions (Goudarziafshar et al., 2021).

Photovoltaic Applications

The compound's derivatives have been examined for their photovoltaic properties, with studies indicating their potential use in the fabrication of organic–inorganic photodiode devices. This research is significant for the development of new materials for solar energy applications (Zeyada et al., 2016).

Properties

IUPAC Name

2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-9-6-13-15(17(20)22-9)14(12(8-18)16(19)23-13)10-4-3-5-11(7-10)21-2/h3-7,14H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZLPFAZGPYQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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